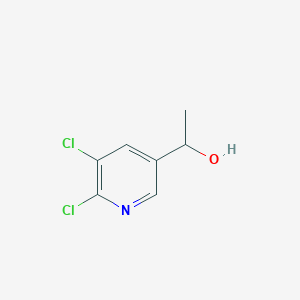

1-(5,6-dichloropyridin-3-yl)ethanol

Descripción

1-(5,6-Dichloropyridin-3-yl)ethanol is a pyridine derivative characterized by a hydroxyl-bearing ethyl group attached to the 3-position of a 5,6-dichlorinated pyridine ring. Its molecular formula is C₇H₇Cl₂NO, with a molecular weight of 192.04 g/mol .

Key identifiers include:

- CAS Number: 683243-82-5 (for the (1S,1R)-stereoisomer)

- Synonyms: (1S,1R)-1-(5,6-dichloro-pyridin-3-yl)-ethanol, this compound

Its synthesis likely involves reduction of the corresponding ketone, 1-(5,6-dichloropyridin-3-yl)ethanone (CAS 120800-05-7), a precursor with well-documented commercial availability .

Propiedades

Fórmula molecular |

C7H7Cl2NO |

|---|---|

Peso molecular |

192.04 g/mol |

Nombre IUPAC |

1-(5,6-dichloropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H7Cl2NO/c1-4(11)5-2-6(8)7(9)10-3-5/h2-4,11H,1H3 |

Clave InChI |

UWYHARVKKOISKT-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC(=C(N=C1)Cl)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dichloropyridin-3-yl)ethanol typically involves the chlorination of pyridine derivatives followed by the introduction of the ethanol group. One common method includes the reaction of 5,6-dichloropyridine with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ethanol derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled addition of ethylene oxide. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Safety measures are crucial due to the handling of chlorinated compounds and reactive intermediates.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5,6-dichloropyridin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted pyridine derivative.

Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 1-(5,6-Dichloro-pyridin-3-yl)-acetaldehyde or 1-(5,6-Dichloro-pyridin-3-yl)-acetic acid.

Reduction: 1-(5,6-Dichloro-pyridin-3-yl)-ethane.

Substitution: 1-(5-Amino-6-chloro-pyridin-3-yl)-ethanol or 1-(5,6-Dichloro-pyridin-3-yl)-ethylthiol.

Aplicaciones Científicas De Investigación

1-(5,6-dichloropyridin-3-yl)ethanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(5,6-dichloropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The ethanol group allows for hydrogen bonding with biological macromolecules, while the dichloropyridine moiety can engage in π-π interactions and halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Functional Group Impact: The alcohol derivatives (ethanol and methanol) exhibit polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the ketone analog . The ketone (1-(5,6-dichloropyridin-3-yl)ethanone) is more reactive in nucleophilic additions, serving as a key intermediate for alcohols and amines .

Substituent Position Effects: 5,6-Dichloro vs. 2,6-Dichloro: Compounds like 3-(2,6-dichloropyridin-3-yl)propanoic acid show distinct steric and electronic profiles due to altered chlorine positions, affecting reactivity in coupling reactions.

Research Findings:

- Hydrolysis: Ethyl 3-(2,6-dichloropyridin-3-yl)propanoate (precursor to 3-(2,6-dichloropyridin-3-yl)propanoic acid) undergoes hydrolysis in methanol with NaOH, yielding the acid in high purity .

- Safety: (5,6-Dichloropyridin-3-yl)methanol requires stringent handling due to irritant/toxic risks, a common trait in halogenated pyridines .

Physicochemical and Commercial Comparison

- Purity: Commercial 1-(5,6-dichloropyridin-3-yl)ethanone is available at 95% purity, while its ethanol derivative is typically synthesized on-demand .

- Stability : The ketone analog is stable under refrigeration (2–8°C), whereas the alcohols may require inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.